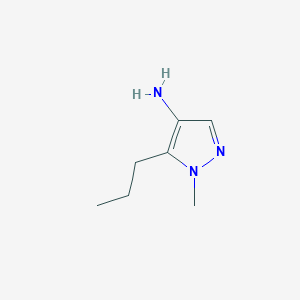

1-methyl-5-propyl-1H-pyrazol-4-amine

Description

Historical Perspectives and Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, holds a significant position in the history and practice of organic and medicinal chemistry. globalresearchonline.net The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883 during his pioneering research into heterocyclic compounds. wikipedia.orgnih.gov This discovery emerged from his work on the derivatives of pyrazolone, which led to the synthesis of Antipyrine, the first synthetic drug to achieve widespread use as an analgesic and antipyretic. nih.govbritannica.com

The pyrazole core is an aromatic heterocycle, a structural feature that contributes to its stability and versatile chemical reactivity. globalresearchonline.netresearchgate.net Classic synthetic methods, such as the Knorr pyrazole synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, have made this scaffold readily accessible to chemists for further elaboration. wikipedia.orgresearchgate.net While pyrazole itself is rare in nature, with the first natural derivative, β-(1-pyrazolyl)alanine, isolated from watermelon seeds in 1959, its synthetic derivatives have become indispensable. wikipedia.orgijsrst.com

The significance of the pyrazole core is underscored by its presence in a multitude of commercial products. In medicine, pyrazole-containing compounds are numerous and include well-known pharmaceuticals like the anti-inflammatory drug Celecoxib (Celebrex) and the anabolic steroid Stanozolol. wikipedia.orgrsc.org The scaffold's ability to serve as a versatile pharmacophore has led to its incorporation into drugs with a wide array of biological activities, including antitumor, antimicrobial, antidepressant, and anticonvulsant properties. globalresearchonline.net Beyond pharmaceuticals, pyrazole derivatives are crucial in agrochemistry, notably in fungicides, and are also used in the manufacturing of dyes and fluorescent agents. globalresearchonline.netwikipedia.org

Table 1: Properties of Pyrazole

| Property | Value |

|---|---|

| Chemical Formula | C₃H₄N₂ |

| Molar Mass | 68.079 g·mol⁻¹ |

| Melting Point | 66 to 70 °C (151 to 158 °F) |

| Boiling Point | 186 to 188 °C (367 to 370 °F) |

| Basicity (pKb) | 11.5 |

Overview of Aminopyrazole Subclasses and Their Academic Research Relevance

The functionalization of the pyrazole ring with an amino group gives rise to aminopyrazoles (APs), a class of compounds that has garnered intense interest in academic and industrial research. mdpi.com These compounds are broadly categorized into three main subclasses based on the position of the amino group on the pyrazole ring: 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles. nih.gov This structural variation is significant as the position of the amino group, a key hydrogen bond donor, profoundly influences the molecule's interaction with biological targets. nih.gov

Aminopyrazoles are considered "privileged structures" in medicinal chemistry because they serve as versatile and advantageous frameworks for the design of ligands for various enzymes and receptors. nih.govnih.gov A substantial body of academic research has focused on exploring the therapeutic potential of these subclasses. mdpi.com They have been extensively investigated as scaffolds for developing inhibitors of protein kinases, a class of enzymes crucial in cellular signaling pathways and often implicated in diseases like cancer. nih.gov

The academic relevance of each subclass is linked to distinct therapeutic areas:

3-Aminopyrazoles: A significant portion of research on this subclass has been directed towards the development of anticancer and anti-inflammatory agents. mdpi.comnih.gov

4-Aminopyrazoles: This subclass has shown promise in the development of kinase inhibitors, with specific research highlighting their potential to selectively target enzymes like c-Jun N-terminal kinase 3 (JNK3). mdpi.comnih.gov They have also been investigated for antioxidant properties. mdpi.com

5-Aminopyrazoles: These are perhaps the most versatile and widely reported in the literature, serving as key intermediates in the synthesis of fused heterocyclic systems. nih.govmdpi.com They have been used to develop a broad range of therapeutic agents, including kinase inhibitors (p38MAPK and Bruton's tyrosine kinase), as well as anticancer, antibacterial, and anti-inflammatory drugs. nih.gov The recently approved drug Pirtobrutinib, a Bruton's tyrosine kinase inhibitor, features a 5-aminopyrazole core, underscoring the clinical relevance of this subclass. mdpi.comnih.gov

The synthesis of these subclasses is a field of active research, with numerous methods developed for the regioselective production of specific isomers, often starting from precursors like β-ketonitriles or α,β-unsaturated nitriles. arkat-usa.orgchim.it

Table 2: Aminopyrazole Subclasses and Primary Research Focus

| Subclass | Position of Amino Group | Primary Areas of Academic Research |

|---|---|---|

| 3-Aminopyrazole | Position 3 | Anticancer, Anti-inflammatory |

| 4-Aminopyrazole | Position 4 | Kinase Inhibition, Antioxidant |

| 5-Aminopyrazole | Position 5 | Kinase Inhibition, Anticancer, Antibacterial, Fused Heterocycles |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-methyl-5-propylpyrazol-4-amine |

InChI |

InChI=1S/C7H13N3/c1-3-4-7-6(8)5-9-10(7)2/h5H,3-4,8H2,1-2H3 |

InChI Key |

QGJOHBZZSDJHCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=NN1C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 5 Propyl 1h Pyrazol 4 Amine

Established Synthetic Routes for 4-Aminopyrazole Scaffolds

The construction of the 4-aminopyrazole scaffold is a well-documented area of synthetic chemistry. mdpi.com Generally, these methods involve the formation of the pyrazole (B372694) ring from acyclic precursors, with the amino group being introduced either as part of a starting material or through functional group transformation of an intermediate.

Cyclocondensation reactions are among the most fundamental and widely utilized methods for pyrazole synthesis. mdpi.comnih.gov These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, leading to the formation of the five-membered pyrazole ring. nih.gov

The Knorr pyrazole synthesis, first reported in 1883, is a classic example of a cyclocondensation reaction for pyrazole formation. mdpi.comnih.gov This method involves the reaction of a β-dicarbonyl compound, such as a 1,3-diketone or a β-keto ester, with a hydrazine derivative. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. nih.gov While this method is highly effective for the synthesis of a wide range of substituted pyrazoles, the direct synthesis of 4-aminopyrazoles using this approach is less common and typically requires precursors with a nitrogen-containing functionality at the C2 position of the dicarbonyl compound.

| Precursor 1 | Precursor 2 | Product | Reference |

| 1,3-Diketone | Hydrazine | Polysubstituted Pyrazole | mdpi.com |

| β-Keto Ester | Hydrazine | Pyrazolone/Pyrazole | nih.gov |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | nih.govbeilstein-journals.org |

This table provides an overview of common precursors in pyrazole synthesis.

The use of a substituted hydrazine, such as methylhydrazine, in the cyclocondensation reaction is a direct method for introducing a substituent at the N1 position of the pyrazole ring. beilstein-journals.org When methylhydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound, a mixture of two regioisomeric N-methylated pyrazoles can be formed. nih.govbeilstein-journals.org The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on the dicarbonyl compound, the reaction conditions, and the solvent used. nih.gov For instance, Raw and Turner developed a one-pot method for the regioselective synthesis of triply substituted pyrazoles by reacting methylhydrazine with β-ketoesters in the presence of ethyl formate. beilstein-journals.org

Beyond the classical Knorr synthesis, other condensation-based approaches have been developed for the synthesis of aminopyrazoles. chim.it A highly versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org In this reaction, the hydrazine initially attacks the carbonyl group to form a hydrazone, which is then followed by an intramolecular cyclization involving the nitrile group to form the 5-aminopyrazole. nih.govbeilstein-journals.org

For the synthesis of 4-aminopyrazoles, alternative strategies are often employed. One such strategy involves the use of α-acylamino amides, derived from Ugi condensation reactions, which can be cyclized to form 4-aminopyrazoles. chim.it Another approach is the Gabriel-like synthesis, although this method is noted to be less atom-economical. mdpi.com Furthermore, the reaction of enaminonitriles with diazonium salts has been reported as a viable route to 4-aminopyrazole derivatives. mdpi.com

Cyclocondensation Reactions Employing Hydrazine Derivatives and Appropriate Precursors.

Targeted Synthetic Strategies for the Introduction of Specific Substituents

To synthesize the specific target molecule, 1-methyl-5-propyl-1H-pyrazol-4-amine, strategies for the regioselective introduction of the methyl group at the N1 position and the propyl group at the C5 position are required.

An alternative to using methylhydrazine for the N1-methylation is the post-synthetic alkylation of a pre-formed pyrazole ring. This approach can offer better control over regioselectivity, especially when steric or electronic factors in the pyrazole substrate favor alkylation at a specific nitrogen atom. Various N-alkylation methods for pyrazoles have been developed. mdpi.comresearchgate.net

A common method involves the deprotonation of the pyrazole with a base, followed by the addition of an alkylating agent like methyl iodide. semanticscholar.org However, this can still lead to mixtures of N1 and N2 isomers in unsymmetrically substituted pyrazoles. More recently, methods utilizing trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst have been shown to provide good yields of N-alkyl pyrazoles. mdpi.comsemanticscholar.org Phase-transfer catalysis has also been employed for the N-alkylation of pyrazoles under mild conditions. researchgate.net For highly selective N1-methylation, sterically bulky α-halomethylsilanes have been used as masked methylating reagents, which, after alkylation, can be protodesilylated to yield the N-methyl pyrazole with high regioselectivity. nih.gov

| Alkylation Method | Reagents | Key Features | Reference |

| Classical Alkylation | Base (e.g., NaH, K2CO3), Alkyl Halide (e.g., MeI) | Can produce regioisomeric mixtures. | semanticscholar.org |

| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted Acid | Provides an alternative to strong base methods. | mdpi.comsemanticscholar.org |

| Masked Reagent Alkylation | α-Halomethylsilanes, Fluoride Source | High N1-regioselectivity. | nih.gov |

| Phase-Transfer Catalysis | Phase-Transfer Catalyst, Base, Alkylating Agent | Mild reaction conditions. | researchgate.net |

This table summarizes various methods for the N-alkylation of pyrazoles.

Methodologies for Propyl Group Introduction at the C5 Position

The introduction of the propyl group at the C5 position of the pyrazole ring is typically achieved during the initial ring formation, most commonly through the Knorr pyrazole synthesis. nih.govnih.govnih.gov This versatile method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov

To achieve a propyl group at the C5 position, a 1,3-dicarbonyl compound bearing a propyl group is required. A suitable starting material would be a β-ketoester or a 1,3-diketone where one of the alkyl groups is propyl. For instance, the reaction of heptane-2,4-dione (B1265717) with methylhydrazine would be a primary route. In this reaction, the regioselectivity is crucial for ensuring the propyl group is positioned at C5 and not C3.

The regiochemical outcome of the condensation between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine like methylhydrazine is influenced by several factors, including the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions such as pH and solvent. rsc.org Generally, the more nucleophilic nitrogen of methylhydrazine (the one bearing the methyl group) preferentially attacks the more electrophilic carbonyl carbon of the diketone. The subsequent cyclization and dehydration lead to the formation of the pyrazole ring. To favor the formation of the 1-methyl-5-propyl isomer, reaction conditions can be optimized. For example, kinetic control at lower temperatures or thermodynamic control at higher temperatures can favor one regioisomer over the other.

An alternative strategy involves the use of a blocking group at the C4 position to direct the regioselective functionalization at C5. nih.gov For instance, a pyrazole-4-carboxylate could be subjected to a C5-H bond activation and subsequent introduction of the propyl group, followed by the removal of the blocking group. However, the direct incorporation of the propyl group during the ring synthesis is often more straightforward.

Table 1: Examples of Precursors for C5-Propyl Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Primary Product |

| Heptane-2,4-dione | Methylhydrazine | 1,5-Dimethyl-3-propyl-1H-pyrazole and 1,3-Dimethyl-5-propyl-1H-pyrazole |

| Ethyl 3-oxo-hexanoate | Methylhydrazine | 1-Methyl-5-propyl-1H-pyrazol-3(2H)-one |

Note: The reaction with heptane-2,4-dione would yield a mixture of regioisomers that would require separation. The use of ethyl 3-oxo-hexanoate would lead to a pyrazolone, which would require further steps to arrive at the desired amine.

Formation of the 4-Amino Functionality

Once the 1-methyl-5-propyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the amino group at the C4 position. The pyrazole ring is an electron-rich aromatic system, and the C4 position is susceptible to electrophilic substitution. researchgate.net

A common and effective method for introducing an amino group at the C4 position of a pyrazole is through a two-step process involving nitrosation followed by reduction .

Nitrosation: The 1-methyl-5-propyl-1H-pyrazole is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid). This electrophilic substitution reaction introduces a nitroso group (-NO) at the C4 position, yielding 1-methyl-4-nitroso-5-propyl-1H-pyrazole.

Reduction: The resulting 4-nitroso pyrazole is then reduced to the corresponding 4-amino pyrazole. A variety of reducing agents can be employed for this transformation, including:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.

Metal-acid combinations such as tin(II) chloride in hydrochloric acid (SnCl2/HCl) or iron in acetic acid (Fe/CH3COOH).

Another significant route to 4-aminopyrazoles is through the amination of a 4-halopyrazole . nih.gov This approach involves first halogenating the 1-methyl-5-propyl-1H-pyrazole at the C4 position, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 4-halo-1-methyl-5-propyl-1H-pyrazole can then be subjected to a nucleophilic aromatic substitution reaction with an amine source. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable ligand, have proven to be highly effective for this transformation, allowing for the coupling of a wide range of amines. nih.gov Copper-catalyzed amination is another viable alternative. researchgate.net

Table 2: Comparison of Methods for 4-Amino Group Introduction

| Method | Reagents | Advantages | Disadvantages |

| Nitrosation & Reduction | 1. NaNO2, HCl2. Pd/C, H2 or SnCl2/HCl | Well-established, often high-yielding | Use of potentially hazardous reagents |

| Amination of 4-Halopyrazole | 1. NBS or NCS2. Amine source, Pd or Cu catalyst | High functional group tolerance, versatile | Requires a halogenation step, catalyst cost |

Modern Synthetic Techniques and Sustainable Chemistry Principles in Pyrazole Synthesis

The synthesis of pyrazoles, including this compound, has benefited significantly from the adoption of modern synthetic techniques that align with the principles of sustainable chemistry. These methods aim to improve reaction efficiency, reduce waste, and enhance safety.

Application of Continuous Flow Reactors and Mechanistic Considerations

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles, offering several advantages over traditional batch processing. nih.govnih.govmdpi.commit.edu In a continuous flow setup, reactants are pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. rsc.org

For the synthesis of this compound, a multi-step continuous flow process could be envisioned. nih.gov For instance, the Knorr pyrazole synthesis could be performed in a heated flow reactor, allowing for rapid optimization of conditions to maximize the yield of the desired 1-methyl-5-propyl-1H-pyrazole regioisomer. The subsequent nitrosation and reduction steps could also be integrated into the flow system, potentially in a telescoped manner where the output of one reactor is directly fed into the next. nih.gov This approach minimizes the handling of potentially hazardous intermediates, such as nitroso compounds.

Mechanistic studies of pyrazole synthesis in flow reactors have provided valuable insights. rsc.org For the Knorr synthesis, transient flow methods have been used to acquire kinetic data, revealing complex reaction pathways that may not be apparent in batch studies. rsc.org These studies can help in designing more efficient flow processes by identifying rate-limiting steps and understanding the influence of various parameters on the reaction outcome. The improved mixing and heat transfer in microreactors can also lead to different reaction kinetics and product distributions compared to batch reactors.

Table 3: Advantages of Continuous Flow Synthesis for Pyrazoles

| Feature | Benefit |

| Precise Control | Improved yield and selectivity |

| Enhanced Safety | Minimized handling of hazardous intermediates |

| Scalability | Easier to scale up production |

| Rapid Optimization | Faster screening of reaction conditions |

Regioselectivity and Stereoselectivity Control in Aminopyrazole Formation

Controlling the regioselectivity in the synthesis of substituted pyrazoles is a critical aspect, particularly when dealing with unsymmetrical starting materials. rsc.orgthieme.de As mentioned for the introduction of the propyl group, the outcome of the Knorr condensation is highly dependent on reaction conditions. Acidic or basic catalysis can direct the initial nucleophilic attack to one of the carbonyl groups, thereby influencing the final position of the substituents. rsc.org

The use of blocking groups is a powerful strategy for achieving high regioselectivity. nih.gov For example, a removable group can be placed at the C4 position of the pyrazole ring to direct a subsequent functionalization, such as the introduction of the propyl group, exclusively to the C5 position. After the desired transformation, the blocking group is removed.

In the context of forming the 4-amino functionality, regioselectivity is generally high for the nitrosation of a pre-formed pyrazole, as the C4 position is the most activated towards electrophilic attack.

While the target molecule, this compound, does not possess a stereocenter, it is important to note that modern synthetic methods offer excellent control over stereoselectivity when chiral centers are present in the target pyrazole. For instance, asymmetric catalysis can be employed in the synthesis of pyrazole derivatives with chiral side chains.

The principles of regioselectivity are also crucial in post-synthesis modifications. For example, if a di-substituted pyrazole is to be further functionalized, the directing effects of the existing substituents will determine the position of the incoming group. A thorough understanding of these electronic and steric effects is essential for the rational design of synthetic routes to complex pyrazole derivatives.

Chemical Reactivity and Transformation Pathways of 1 Methyl 5 Propyl 1h Pyrazol 4 Amine

Fundamental Chemical Transformations

The inherent chemical characteristics of the aminopyrazole core dictate its behavior in fundamental organic reactions. The pyrazole (B372694) ring, being a five-membered aromatic heterocycle with two nitrogen atoms, possesses a unique electronic distribution that influences its reactivity. It contains a pyrrole-type nitrogen that donates electrons to the aromatic system and a pyridine-type nitrogen that withdraws electron density. researchgate.net This makes the ring generally electron-rich and susceptible to electrophilic attack, while also possessing sites of basicity.

The oxidation of 5-aminopyrazoles can proceed via several pathways, often depending on the specific reagents and reaction conditions. One notable transformation is the oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. nih.gov For instance, treatment of pyrazol-5-amines with reagents like tert-butyl hydroperoxide (TBHP) in the presence of an iodine catalyst can lead to the formation of (E)-1,2-bis(1H-pyrazol-5-yl)diazenes. nih.gov This process involves the simultaneous installation of C-I and N-N bonds through intermolecular iodination and oxidation. nih.gov

Another potential oxidative pathway for 1H-pyrazol-5-amines involves a ring-opening reaction. Under mild, transition-metal-free conditions using reagents such as iodosobenzene (B1197198) (PhIO), 1H-pyrazol-5-amines can be converted into 3-diazenylacrylonitrile derivatives. researchgate.net Computational studies suggest this transformation proceeds through a hydroxylamine (B1172632) intermediate, followed by the elimination of water to yield the ring-opened product. researchgate.net The presence of a free amino group at the C5 position (or C4 in the target molecule's numbering) is crucial for this type of reactivity. researchgate.net

Table 1: Potential Oxidation Products of Aminopyrazoles

| Reagent System | Product Type | General Structure Example |

|---|---|---|

| I₂ / TBHP | Azo Compound | (E)-1,2-bis(4-iodo-1-methyl-1H-pyrazol-5-yl)diazene nih.gov |

Note: The table shows examples derived from related aminopyrazole structures, illustrating potential reaction pathways.

Information regarding the reduction of the 1-methyl-5-propyl-1H-pyrazol-4-amine ring or its amino substituent is not extensively detailed in the available literature. Typically, reduction reactions in heterocyclic chemistry target specific functional groups. For instance, if a nitro group were present on the pyrazole ring, it could be readily reduced to an amino group. In the context of derivatization, imines formed from the 4-amino group can be reduced to secondary amines using agents like sodium borohydride. mdpi.com

The pyrazole ring's reactivity towards substitution reactions is a cornerstone of its chemical utility.

Electrophilic Substitution : Pyrazoles are classified as electron-rich (π-excessive) aromatic heterocycles, which makes them readily reactive towards electrophiles. researchgate.net Electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position, which is the most electron-rich and sterically accessible site. researchgate.netresearchgate.net In the case of this compound, the C4 position is already occupied by a strongly activating amino group. This amino group can be the site of reactions itself, such as diazotization. acs.orgscirp.org Treatment of 5-aminopyrazoles with reagents like tert-butyl nitrite (B80452) can lead to the formation of a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens. acs.org

Nucleophilic Substitution : Nucleophilic aromatic substitution on an unactivated pyrazole ring is generally challenging due to the ring's electron-rich nature. However, if the ring is substituted with a good leaving group, such as a halogen, nucleophilic displacement can occur. scirp.org For example, a chloro-substituted pyrazole can react with amines to yield the corresponding amino-pyrazole derivative. encyclopedia.pub

The basicity of this compound is primarily attributed to the exocyclic 4-amino group. The pyrazole ring itself contains nitrogen atoms that can be protonated, but the lone pair on the 4-amino nitrogen is generally more available for protonation. The electronic environment created by the pyrazole ring modulates the basicity of this amino group.

Computational studies on similar aminopyrazole structures have been used to predict the most favorable site for protonation by calculating proton affinity (PA) and gas-phase basicity (GB) values. For a related compound, 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, the pyrazole ring nitrogen at the N1 position was identified as a preferable center for protonation in some contexts, though the exocyclic amine remains a key basic site. The specific equilibrium and pKa value for this compound would depend on the combined electronic effects of the methyl and propyl substituents on the pyrazole core. The presence of electron-donating groups is expected to increase the basicity of the molecule.

Derivatization Reactions at the 4-Amino Group

The primary amino group at the C4 position is a versatile handle for a wide array of derivatization reactions, allowing for the synthesis of a diverse library of compounds.

The reaction of the 4-amino group with aldehydes or ketones is a classic condensation reaction that yields imines, also known as Schiff bases. dergipark.org.tr This reaction typically proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). masterorganicchemistry.com

The formation of these aldimines or ketimines is often catalyzed by a small amount of acid and can be carried out in solvents like ethanol. mdpi.comresearchgate.net This transformation is a robust and high-yielding method for modifying the aminopyrazole core. ekb.eg A wide variety of aromatic and aliphatic aldehydes and ketones can be used, leading to a diverse range of Schiff base products. ekb.egekb.egscielo.org.co The formation of the imine is confirmed spectroscopically, for instance, by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum. researchgate.net

Table 2: Representative Schiff Base Formation

| Amine Reactant | Carbonyl Reactant Example | Product Type |

|---|---|---|

| This compound | Benzaldehyde | N-((1-methyl-5-propyl-1H-pyrazol-4-yl)methylene)aniline (by analogy) |

| This compound | Acetone | N-(1-(1-methyl-5-propyl-1H-pyrazol-4-yl)ethylidene)amine (by analogy) |

Note: The table provides expected products based on general reactions of aminopyrazoles with carbonyl compounds.

Amidation, Acylation, and Sulfonylation Reactions

The primary amino group at the C4 position of this compound is a key functional handle for derivatization through amidation, acylation, and sulfonylation reactions. These transformations are fundamental in medicinal and agrochemical research for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.

Amidation and Acylation: The nucleophilic amino group readily reacts with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form the corresponding amides. This reaction is one of the most common transformations for 4-aminopyrazoles. For instance, a general method for synthesizing novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves the acylation of various amino-containing intermediates. researchgate.net The synthesis is typically achieved by reacting the aminopyrazole with a suitable carboxylic acid in the presence of a coupling agent or by using a more reactive acyl chloride. researchgate.netfrontiersin.org

An illustrative synthetic pathway involves the reaction of an aminophenyl intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to produce the target amides. researchgate.net This highlights a common strategy where the aminopyrazole moiety acts as the amine component in a standard amide bond formation.

Sulfonylation: The reaction of 4-aminopyrazoles with sulfonyl chlorides provides a direct route to sulfonamide derivatives, which are a prominent structural motif in many pharmaceutically active compounds. nih.gov The synthesis generally involves reacting the aminopyrazole with a substituted sulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (B109758) or acetonitrile. researchgate.netsemanticscholar.org

For example, the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was achieved through a triethylamine-mediated reaction of the corresponding 5-aminopyrazole with 4-methylbenzenesulfonyl chloride. researchgate.net Similarly, pyrazole-4-sulfonamide derivatives have been prepared by reacting pyrazole sulfonyl chloride with various amines. nih.gov These examples demonstrate the general applicability of this reaction to the amino group on the pyrazole ring.

The following table summarizes typical conditions for these reactions based on transformations of analogous aminopyrazole structures.

| Reaction Type | Reagents & Conditions | Product Class | Reference |

| Amidation | Carboxylic Acid, EDCI, DMAP, CH2Cl2 | Carboxamides | frontiersin.org |

| Acylation | Acyl Chloride, Triethylamine, CH2Cl2, 0 °C | Carboxamides | researchgate.net |

| Sulfonylation | Sulfonyl Chloride, Triethylamine, CH2Cl2 or Acetonitrile, Room Temp. | Sulfonamides | researchgate.netsemanticscholar.org |

Advanced Reactivity of the Pyrazole Ring System.arkat-usa.org

Beyond the reactivity of the amino group, the pyrazole ring of this compound possesses its own distinct chemical properties that allow for advanced functionalization.

Intrinsic Nucleophilic and Electrophilic Sites on the Pyrazole Core.arkat-usa.org

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The N1 nitrogen, bearing a methyl group in the target compound, is a tertiary amine and generally non-nucleophilic. The N2 nitrogen has a lone pair of electrons contributing to the aromatic system, but can still act as a nucleophilic site or a site for protonation. The carbon atoms of the pyrazole ring also exhibit distinct electronic properties.

The chemistry of aminopyrazoles has been extensively studied due to their utility as precursors for biologically active molecules. arkat-usa.orgbeilstein-journals.org The amino group at C4 strongly influences the ring's reactivity, enhancing the electron density of the pyrazole core through resonance. This makes the C5 and C3 positions more susceptible to electrophilic attack than in unsubstituted pyrazoles. Conversely, the C4 position is electron-rich due to the amino substituent.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization.beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize pyrazole scaffolds. While direct C-H functionalization of aminopyrazoles is an area of ongoing research, a more common strategy involves the use of a pre-functionalized pyrazole, such as a halogenated derivative. chim.it

For example, a halogen atom (e.g., bromine or iodine) can be introduced at the C3 or C5 position of the pyrazole ring. This halo-pyrazole can then participate in various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups. This has been used to prepare intermediates for pyrazole-based fungicides. researchgate.net

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Chan-Lam coupling, a copper-catalyzed variant, has also been employed to introduce N-aryl moieties onto the pyrazole ring system. nih.gov These methods provide versatile pathways for elaborating the core structure of this compound.

Diazotization and Subsequent Transformations (e.g., Sandmeyer-Type Reactions).beilstein-journals.org

The primary aromatic amino group at the C4 position is amenable to diazotization, a reaction that converts it into a diazonium salt. This transformation is achieved by treating the aminopyrazole with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures.

The resulting pyrazolediazonium salt is a highly valuable synthetic intermediate. arkat-usa.org It can undergo a variety of subsequent transformations, often analogous to the classical Sandmeyer reactions seen in aniline (B41778) chemistry. These reactions allow for the replacement of the original amino group with a wide range of other functional groups.

The following table outlines potential transformations of the diazonium salt derived from this compound.

| Reagent | Product Functional Group | Reaction Name |

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| KI | -I (Iodo) | |

| HBF4, then heat | -F (Fluoro) | Schiemann Reaction |

| H3PO2 or EtOH | -H (Deamination) | |

| H2O, heat | -OH (Hydroxy) |

These diazotization-based transformations significantly expand the synthetic utility of this compound, enabling its conversion into a diverse array of other functionalized pyrazole derivatives.

Advanced Structural Elucidation and Theoretical/computational Studies of 1 Methyl 5 Propyl 1h Pyrazol 4 Amine

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to determining the chemical structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton, Carbon-13, and Heteronuclear NMR)

NMR spectroscopy is a cornerstone of chemical structure determination. A complete analysis would require published ¹H NMR data to identify the chemical environment of hydrogen atoms and ¹³C NMR data for the carbon skeleton. Specific chemical shifts (δ), coupling constants (J), and signal multiplicities would be presented in tabular format to provide a detailed picture of the molecule's connectivity. For instance, one would expect distinct signals for the N-methyl group, the propyl chain (distinguishing between the α, β, and γ carbons and their attached protons), and the protons on the pyrazole (B372694) ring. Heteronuclear NMR techniques like HSQC and HMBC would be needed to definitively correlate the proton and carbon signals, confirming the precise arrangement of the atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule. For 1-methyl-5-propyl-1H-pyrazol-4-amine, this analysis would identify characteristic absorption bands corresponding to specific functional groups. Key vibrational modes would include N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching within the pyrazole ring (around 1400-1600 cm⁻¹), and N-H bending vibrations. A data table would list these frequencies and their corresponding vibrational assignments.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be required to confirm the exact mass of the molecular ion ([M]+) of this compound, matching its chemical formula (C₇H₁₃N₃). Analysis of the fragmentation pattern would provide further structural confirmation, identifying characteristic fragments resulting from the cleavage of the propyl chain or other parts of the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This would require the successful growth of a single crystal of the compound.

Analysis of Molecular Conformation, Bond Lengths, and Angles

Crystallographic data would allow for the precise measurement of all bond lengths (e.g., C-C, C-N, N-N) and bond angles within the molecule. This data, typically presented in tables, would offer insight into the planarity of the pyrazole ring and the specific conformation adopted by the flexible propyl group. Deviations from standard values could indicate electronic effects or steric strain within the molecule.

Investigation of Intermolecular Interactions and Supramolecular Architectures (e.g., Hydrogen Bonding Networks)

A key aspect of crystallographic analysis is the study of how molecules pack together in a crystal lattice. For this compound, the amine group (-NH₂) would be expected to act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atoms of the pyrazole ring on adjacent molecules. The analysis would detail these interactions (e.g., N-H···N bonds), including their distances and angles, to describe the resulting supramolecular architecture, such as chains, sheets, or more complex three-dimensional networks.

Without access to peer-reviewed studies containing this specific experimental data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental research is needed to characterize this compound and publish the findings before a comprehensive review can be written.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides powerful tools for gaining deep insights into the molecular structure, properties, and reactivity of chemical compounds, including this compound. These theoretical approaches complement experimental data and can predict various molecular characteristics before a compound is synthesized. This section explores several key computational methods that are instrumental in the study of this aminopyrazole derivative.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. For pyrazole derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict a range of properties. nih.gov These calculations can determine bond lengths, bond angles, and dihedral angles of the ground state of this compound.

Furthermore, DFT is instrumental in predicting the reactivity of the molecule through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For various pyrazole compounds, DFT has been successfully used to calculate these parameters and thus predict their chemical behavior. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Analysis of Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It allows for the identification of electrophilic and nucleophilic sites, which is crucial for understanding and predicting intermolecular interactions. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atoms of the pyrazole ring and the amino group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the methyl and propyl substituents would exhibit a positive potential (blue), highlighting them as hydrogen bond donors and sites for nucleophilic interaction. This type of analysis has been applied to other pyrazole derivatives to understand their interaction with biological targets.

Theoretical Prediction of Physicochemical Descriptors (e.g., Topological Polar Surface Area (TPSA), LogP as computational parameters)

Computational methods are frequently employed to predict important physicochemical descriptors that influence a molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME). Two such key descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP).

Below is a hypothetical table illustrating the type of data that would be generated for such a compound.

| Descriptor | Predicted Value | Significance |

| TPSA (Ų) | (Value) | Predicts membrane permeability |

| LogP | (Value) | Indicates lipophilicity/hydrophobicity |

Quantum Chemical Studies on Tautomerism and Isomerism in Aminopyrazole Systems

Aminopyrazole systems are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Quantum chemical studies, particularly those using DFT, are essential for investigating the relative stabilities of different tautomers. chemsrc.com For aminopyrazoles, the tautomerism often involves the migration of a proton between the nitrogen atoms of the pyrazole ring and the exocyclic amino group.

In the case of this compound, the primary tautomeric considerations would involve the imino form. The stability of different tautomers is influenced by the nature and position of substituents on the pyrazole ring. Computational studies on similar aminopyrazoles have shown that the amino tautomer is generally more stable than the imino tautomer. chemsrc.com These studies calculate the relative energies and Gibbs free energies of the different tautomeric forms to predict the predominant species under various conditions. Understanding the tautomeric preferences of this compound is crucial as different tautomers can exhibit distinct chemical and biological properties.

Derivatization Strategies and Structure Activity/property Relationship Sar/spr Research Focused on 1 Methyl 5 Propyl 1h Pyrazol 4 Amine Derivatives

Rational Design Principles for Pyrazole-Based Scaffolds in Molecular Research

The rational design of pyrazole-based scaffolds, including those derived from 1-methyl-5-propyl-1H-pyrazol-4-amine, is guided by several key principles aimed at optimizing their interaction with biological targets. The pyrazole (B372694) core itself is a versatile scaffold, offering opportunities for modification at multiple positions to modulate its physicochemical properties and biological activity. nih.govnih.gov

The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. However, in the case of this compound, the N1 position is methylated, which prevents metabolic N-oxidation and maintains a planar geometry that can be crucial for binding to target proteins, such as kinase hinge regions. nih.gov The pyrazole ring's aromatic nature also contributes to its metabolic stability, a desirable feature in drug candidates. nih.gov

Structure-activity relationship (SAR) studies on various pyrazole derivatives have demonstrated that the substituents at different positions on the ring play a critical role in determining biological activity. For instance, in a series of pyrazole-based inhibitors, the introduction of different lipophilic moieties at the N1 position, such as methyl and phenyl groups, led to a decrease in activity against meprin α and β compared to the unsubstituted analog, highlighting the sensitivity of this position to modification. researchgate.net The strategic placement of functional groups can lead to enhanced potency and selectivity. For example, the exocyclic amino group in some 5-aminopyrazole derivatives has been shown to form a unique hydrogen bond with threonine residues in the ATP binding pocket of p38α, contributing to their selectivity. nih.gov

The design of novel pyrazole derivatives often involves a "scaffold hopping" or "scaffold decoration" approach, where the core pyrazole structure is maintained while peripheral substituents are varied to explore new chemical space and optimize interactions with a target. This can involve the introduction of various functional groups to modulate properties such as lipophilicity, solubility, and hydrogen bonding capacity. nih.gov

Synthetic Approaches for Generating Diverse Libraries of this compound Analogs

The generation of diverse libraries of analogs based on the this compound scaffold is crucial for systematic SAR and SPR studies. A variety of synthetic methodologies have been developed for the functionalization of the pyrazole ring at its various positions.

While the parent compound is methylated at the N1 position, the synthesis of analogs with different substituents at this position is a common strategy in pyrazole chemistry. N-substitution of pyrazoles can be achieved through various methods, including alkylation and arylation reactions. mdpi.com However, for 3-substituted pyrazoles, N-alkylation can lead to a mixture of N1 and N2 isomers. Regioselective synthesis of N1-substituted pyrazoles can be achieved under specific conditions. researchgate.net The introduction of different alkyl or aryl groups at the N1 position can influence the compound's lipophilicity and steric profile, which in turn can affect its biological activity and pharmacokinetic properties. researchgate.net

The C3 and C5 positions of the pyrazole ring are electrophilic and thus susceptible to nucleophilic attack, although direct functionalization can be challenging. acs.org More commonly, the substituents at these positions are introduced during the synthesis of the pyrazole ring itself. The classical Knorr pyrazole synthesis, for example, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. By varying the substituents on the 1,3-dicarbonyl precursor, a wide range of C3 and C5-substituted pyrazoles can be prepared.

For the synthesis of analogs of this compound, one could envision starting with a β-ketonitrile bearing a propyl group, which upon reaction with methylhydrazine would yield the desired 1-methyl-5-propyl-pyrazol-amine core. Further modifications at the C3 position could be achieved by starting with a diketone that has a functional group amenable to further chemical transformation.

SAR studies on other pyrazole series have shown that the nature of the substituents at C3 and C5 is critical for activity. For example, in a series of meprin inhibitors, variations of the aryl moieties at the C3 and C5 positions of a 3,5-diphenylpyrazole (B73989) scaffold were explored to understand their influence on binding affinity. researchgate.net

The 4-amino group of this compound is a key site for derivatization. This primary amine can undergo a wide range of chemical transformations, allowing for the introduction of diverse functional groups. Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Urea (B33335) and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the systematic exploration of the chemical space around the 4-amino group, which can be critical for establishing interactions with a biological target. For instance, in the development of pyrazole-based kinase inhibitors, the amino group often serves as a key hydrogen bond donor, and its derivatization can fine-tune these interactions.

A general synthetic route to 4-aminopyrazoles can involve the reduction of a corresponding 4-nitropyrazole. The synthesis of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid has been reported, which could serve as a precursor to a 4-amino pyrazole derivative.

Theoretical and Computational Analysis of Structure-Activity/Property Relationships

Computational methods play an increasingly important role in understanding the SAR and SPR of pyrazole derivatives and in guiding the design of new analogs.

Molecular docking is a powerful computational tool used to predict the binding mode of a ligand within the active site of a target protein. For pyrazole-based inhibitors, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies of pyrazole derivatives in the active site of meprin α have helped to rationalize the observed SAR and to predict how modifications to the pyrazole scaffold might lead to improved potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of pyrazole analogs with their biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the pyrazole ring and its substituents. These calculations can provide insights into the reactivity of different positions on the ring and can help to rationalize observed regioselectivity in synthetic reactions. researchgate.net

By integrating these computational approaches with experimental synthesis and biological evaluation, a more efficient and rational approach to the design and optimization of derivatives of this compound can be achieved.

Data Tables

Table 1: General Derivatization Strategies for the this compound Scaffold

| Position of Modification | Type of Modification | Potential Functional Groups to Introduce | Rationale for Modification |

| N1 | Alkylation/Arylation | Other alkyl chains, substituted phenyl rings | Modulate lipophilicity and steric interactions. |

| C3 | Varies with synthesis | Alkyl, aryl, heteroaryl groups | Explore interactions with different pockets of the target protein. |

| C5 | Varies with synthesis | Alkyl, aryl, heteroaryl groups | Explore interactions with different pockets of the target protein. |

| 4-Amino | Acylation, Sulfonylation, Alkylation, etc. | Amides, sulfonamides, substituted amines, ureas | Introduce hydrogen bond donors/acceptors and explore new binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the activity of novel analogs, thereby prioritizing synthetic efforts and accelerating the discovery of potent candidates.

A typical QSAR study on this scaffold would involve the generation of a dataset of derivatives where substituents at various positions (e.g., on the 4-amino group or the 1-methyl group) are systematically varied. For each derivative, a range of molecular descriptors are calculated, which quantify various aspects of the molecule's physicochemical properties. These descriptors fall into several categories:

Electronic Descriptors: Such as Hammett constants, partial charges, and dipole moments, which describe the electron distribution within the molecule.

Steric Descriptors: Including molecular weight, van der Waals volume, and sterimol parameters, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP) or distribution coefficient (logD), which measure the molecule's lipophilicity.

Topological Descriptors: Which are numerical representations of the molecular structure, connectivity, and branching.

Once the descriptors are calculated and the biological activity (e.g., IC₅₀ values) is determined experimentally, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. nih.gov A robust QSAR model is characterized by high statistical significance, predictive power (assessed through internal and external validation), and a clear physicochemical interpretation.

For instance, a hypothetical QSAR model for a series of 4-amino-pyrazole derivatives might take the form of the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(σ) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, σ is the Hammett constant for electronic effects, and MR is the molar refractivity, a measure of steric bulk. The coefficients (β) indicate the magnitude and direction of each descriptor's influence on the activity.

Predictive analytics based on such validated QSAR models can then be used to screen virtual libraries of yet-to-be-synthesized this compound derivatives. This in silico screening helps to identify compounds with potentially enhanced activity, guiding the design of more effective molecules. nih.gov

Table 1: Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives

| Compound ID | R-Group (on 4-NH₂) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Observed pIC₅₀ | Predicted pIC₅₀ |

| 1a | -H | 1.85 | 45.2 | 0.00 | 5.2 | 5.3 |

| 1b | -CH₃ | 2.30 | 50.1 | -0.17 | 5.6 | 5.5 |

| 1c | -C₂H₅ | 2.75 | 54.7 | -0.15 | 5.8 | 5.9 |

| 1d | -COCH₃ | 1.50 | 50.5 | 0.50 | 4.9 | 4.8 |

| 1e | -Cl | 2.55 | 49.8 | 0.23 | 5.4 | 5.4 |

Note: This table is for illustrative purposes to demonstrate the type of data used in QSAR modeling and does not represent actual experimental results.

Influence of Conformational Flexibility and Substituent Effects on Molecular Interactions

The biological activity of this compound derivatives is profoundly influenced by their three-dimensional structure and ability to adopt specific conformations that are complementary to the binding site of a biological target. The conformational flexibility of the pyrazole core and its substituents, particularly the propyl group at position 5 and any substituents on the 4-amino group, plays a critical role in molecular recognition.

Conformational Flexibility: The n-propyl group at the C5 position possesses rotational freedom around its carbon-carbon single bonds. This flexibility allows it to adopt various spatial arrangements, which can be crucial for fitting into hydrophobic pockets within a receptor or enzyme active site. Studies on related pyrazole derivatives have shown that increasing the length of such alkyl chains can lead to additional hydrophobic interactions with amino acid residues like leucine (B10760876) and valine, potentially enhancing binding affinity. zsmu.edu.ua However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. The 1-methyl group restricts the tautomerism often seen in unsubstituted pyrazoles, leading to a more defined structural scaffold. mdpi.com

Substituent Effects: The electronic and steric nature of substituents can significantly modulate the molecular interactions of the pyrazole scaffold.

Electronic Effects: The 4-amino group is a key interaction point, often acting as a hydrogen bond donor. The basicity of this amino group can be tuned by introducing electron-donating or electron-withdrawing substituents. An electron-donating group (e.g., a small alkyl group) would increase the electron density on the nitrogen, potentially strengthening its hydrogen bonding capability. Conversely, an electron-withdrawing group (e.g., an acetyl group) would decrease its basicity. Such modifications can be critical for optimizing interactions with specific amino acid residues in a target protein. mdpi.com

π-Interactions: While the pyrazole ring itself is a π-deficient system, it can participate in various non-covalent interactions. If aromatic substituents are introduced (for example, on the 4-amino group), they can engage in π-π stacking or cation-π interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the binding site. The electronic nature of these aromatic substituents would, in turn, modulate the strength of these interactions. nih.gov

Mechanistic Biochemical and Biological Research Utilizing 1 Methyl 5 Propyl 1h Pyrazol 4 Amine and Its Analogs in Vitro and in Silico Studies

Exploration of Molecular Interactions with Biological Targets

The biological activity of pyrazole (B372694) derivatives is fundamentally linked to their ability to interact with specific biomolecules. In vitro and in silico studies have been instrumental in identifying and characterizing these interactions at a molecular level.

Analogs of 1-methyl-5-propyl-1H-pyrazol-4-amine have been extensively evaluated as inhibitors of various enzyme classes. The pyrazole scaffold serves as a versatile framework for designing potent and selective enzyme inhibitors.

Cyclooxygenase (COX) Inhibition: Certain 1,5-diarylpyrazole derivatives are recognized for their ability to selectively inhibit the COX-2 isoenzyme over COX-1. nih.gov This selectivity is a critical attribute for developing anti-inflammatory agents with reduced gastrointestinal side effects. For instance, the sulfonamide-containing 1,5-diarylpyrazole, Celecoxib, is a well-known selective COX-2 inhibitor. nih.gov Studies on other series, such as 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles, have also identified compounds with greater inhibitory activity against COX-2 compared to COX-1. nih.gov

Kinase Inhibition: The pyrazole nucleus is a key structural motif in many kinase inhibitors, which are crucial in cancer therapy due to the role of kinases in cell signaling and proliferation. unife.it Pyrazole derivatives have shown inhibitory activity against a range of kinases. For example, certain pyrazole-based hybrid heteroaromatics inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.comnih.gov Other analogs have demonstrated potent inhibition of kinases such as PIM-1, EGFR, PI3K/AKT, and MARK/ERK, highlighting the broad applicability of the pyrazole scaffold in targeting dysregulated kinase pathways in cancer. mdpi.com

Hydrolase and Other Enzyme Inhibition: The inhibitory potential of pyrazole analogs extends to hydrolases and other enzyme families. Studies have identified pyrazole compounds as selective inhibitors of urease and butyrylcholinesterase. researchgate.net Furthermore, pyrazole-triazolopyrimidine hybrids have been reported as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. mdpi.com Other research has focused on pyrazole analogs as inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibiotic target, and monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. nih.govresearchgate.net

| Enzyme Target | Pyrazole Analog Class | Observed Activity (IC50/Ki/Inhibition %) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1,5-Diarylpyrazoles (Celecoxib) | Potent and selective inhibition | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazole-based hybrid heteroaromatics | 60% inhibition at 10 µM | mdpi.com |

| PIM-1 Kinase | Pyrazolo[1,5-a]pyrimidines | IC50 = 1.51 µM (HCT116 cells) | mdpi.com |

| Urease | N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives | Selective inhibition | researchgate.net |

| Butyrylcholinesterase | 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol | Selective inhibition | researchgate.net |

| DapE (bacterial) | Aminopyridine amide pyrazole analog | IC50 = 17.9 µM, Ki = 17.3 µM | nih.gov |

| Monoamine Oxidase B (MAO-B) | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Ki values between 1.5 and 50 nM | researchgate.net |

In addition to enzyme inhibition, pyrazole analogs have been investigated for their ability to bind to various cellular receptors. Receptor binding assays are crucial for determining the affinity (often expressed as Ki or IC50 values) and selectivity of a compound for its target. sigmaaldrich.com

Docking simulations have predicted the ability of some antiproliferative pyrazole derivatives to interact with estrogen receptors. nih.gov In the realm of oncology, novel pyrazolopyrimidine skeletons have been identified as potent androgen receptor (AR) antagonists, which are critical in treating prostate cancer. nih.gov These compounds bind to the AR's ligand-binding domain, preventing the conformational changes required for its activation. nih.gov

The versatility of the pyrazole structure is further demonstrated by its incorporation into modulators of the GABAA receptor, a key target for anxiolytic drugs. mdpi.com Pyrazolo[1,5-a]quinazolines, for example, have been shown to modulate chloride currents in oocytes expressing GABAA receptors. mdpi.com Other studies have identified pyrazole-based small molecules as potent agonists of the apelin receptor, a G-protein coupled receptor involved in cardiovascular function, with high binding affinities demonstrated in radioligand binding assays. duke.edu

| Receptor Target | Pyrazole Analog Class | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Androgen Receptor (AR) | Pyrazolopyrimidine analogs | Potent antagonists | nih.gov |

| GABAA Receptor | Pyrazolo[1,5-a]quinazolines | Modulatory activity | mdpi.com |

| Apelin Receptor | Pyrazole-based agonists | 0.054 - 0.147 µM | duke.edu |

The antimicrobial properties of pyrazole derivatives are often rooted in their ability to disrupt essential metabolic and structural pathways in pathogens. Research has focused on identifying the specific molecular targets of these compounds in bacteria, fungi, and parasites.

One key mechanism of action for certain pyrazole-derived hydrazones is the disruption of the bacterial cell wall. nih.gov This mode of action can lead to bactericidal effects, particularly against Gram-positive bacteria. Another critical target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govtandfonline.com In silico and in vitro studies have confirmed that pyrazole derivatives can act as potent inhibitors of S. aureus DNA gyrase, contributing to their broad-spectrum antibacterial activity. nih.gov

In Vitro Cellular Activity Studies (Focus on Mechanisms of Action at the Molecular and Cellular Level)

Beyond direct interaction with isolated targets, research has examined the effects of pyrazole compounds on whole cells to understand their broader biological impact and mechanisms of action at a cellular level.

The anticancer potential of pyrazole analogs has been extensively studied in various cancer cell lines. nih.govsrrjournals.com These compounds employ multiple mechanisms to inhibit cell proliferation and induce cell death.

A significant mechanism for some pyrazole derivatives is the inhibition of tubulin polymerization. mdpi.com By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, which are essential for mitosis, leading to cell cycle arrest and subsequent cell death. mdpi.com Several studies have confirmed that pyrazole analogs can induce a strong G2/M phase arrest in the cell cycle of cancer cells. srrjournals.com

Induction of apoptosis, or programmed cell death, is another common mechanism. srrjournals.com Analogs of 5-aminopyrazole have been shown to induce DNA fragmentation, a hallmark of apoptosis, in breast cancer cell lines. nih.gov The apoptotic pathway can be triggered through various means, including the inhibition of crucial protein-protein interactions. For instance, spiro-indoline-pyrazolo[3,4-b]pyridines have been found to inhibit the p53-MDM2 interaction, leading to the stabilization of the p53 tumor suppressor protein and the induction of apoptosis. ekb.eg

| Cancer Cell Line | Pyrazole Analog Class | Antiproliferative Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| MCF-7 (Breast) | Substituted aryl urea (B33335) pyrimidine-pyrazole | 0.01 - 0.65 µM | Tubulin inhibition | mdpi.com |

| A549 (Lung) | Pyrazoline derivatives | 2.2 µM | G2/M phase arrest, Apoptosis | srrjournals.com |

| HCT116 (Colon) | Pyrazolo[1,5-a]pyrimidine derivatives | 1.51 µM | PIM-1 inhibition | mdpi.com |

| Jurkat (Leukemia) | Phenylaminopyrazoles | 14.85 µM | Not specified | researchgate.net |

| MCF-7 (Breast) | Spiro-indoline-pyrazolo[3,4-b]pyridines | GI50 = 2.47 - 16.80 µM | p53-MDM2 inhibition, Apoptosis | ekb.eg |

The broad antimicrobial activity of pyrazole derivatives has prompted investigations into their specific mechanisms of action against a range of pathogens. mdpi.comijrar.org These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA, as well as various fungal species. nih.govmdpi.com

As mentioned previously, disruption of the cell wall and inhibition of DNA gyrase are primary mechanisms of antibacterial action. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify the potency of these compounds. nih.gov For example, certain naphthyl-substituted pyrazole-derived hydrazones exhibit potent activity against S. aureus and A. baumannii with MIC values in the low microgram per milliliter range. nih.gov Thiazolo-pyrazole derivatives have also been identified as potent anti-MRSA agents. nih.gov The antimicrobial spectrum of pyrazoles also includes activity against fungi, such as Candida albicans, and various parasitic species. mdpi.com

| Microorganism | Pyrazole Analog Class | Antimicrobial Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Pyrazole-derived oxazolidinones | 0.25 - 2.0 µg/mL | nih.gov |

| Acinetobacter baumannii | Naphthyl-substituted pyrazole hydrazones | 0.78 - 1.56 µg/mL | nih.gov |

| Pseudomonas aeruginosa | Pyrazoline-clubbed pyrazoles | Potent inhibitors | nih.gov |

| Candida albicans | Hydrazones, pyrazoles, pyrazolines | Moderate to potent activity | mdpi.com |

Biochemical Pathways Involved in Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole-based compounds, including analogs of this compound, are attributed to their interaction with several key biochemical pathways. Research has demonstrated that these heterocyclic scaffolds can modulate the inflammatory cascade at multiple points, primarily through the inhibition of critical enzymes and the suppression of pro-inflammatory signaling pathways.

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the arachidonic acid cascade. bohrium.commdpi.com The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are potent inflammatory mediators involved in pain, fever, and swelling. mdpi.comnih.gov Many pyrazole derivatives have been identified as potent and selective inhibitors of COX-2. semanticscholar.orgsci-hub.se The selective inhibition of COX-2 is a desirable therapeutic feature, as this isoform is primarily induced during inflammation, while the constitutive COX-1 enzyme is involved in maintaining gastrointestinal homeostasis. nih.gov The well-known anti-inflammatory drug Celecoxib, a pyrazole derivative, exemplifies this mechanism. sci-hub.seijpsjournal.com

In addition to the COX pathway, some pyrazole analogs exhibit inhibitory activity against lipoxygenase (LOX) enzymes. bohrium.com The 5-lipoxygenase (5-LOX) enzyme, in particular, catalyzes the conversion of arachidonic acid to leukotrienes, which are involved in various inflammatory conditions. nih.gov Compounds that can dually inhibit both COX-2 and 5-LOX are of significant interest as they may offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile, mitigating the risks associated with shunting arachidonic acid metabolism down a single pathway. ijpsjournal.comnih.gov

Furthermore, the anti-inflammatory effects of pyrazole derivatives extend to the modulation of intracellular signaling cascades, notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com Studies have shown that certain pyrazole compounds can inhibit the activation of NF-κB, preventing its translocation to the nucleus and thereby downregulating the expression of these inflammatory mediators. sci-hub.senih.gov Similarly, the MAPK signaling pathways (including p38, ERK, and JNK) play a crucial role in transmitting inflammatory signals. mdpi.comscienceopen.com Inhibition of p38MAPK phosphorylation by pyrazole analogs has been observed, disrupting the downstream signaling that leads to inflammation. nih.gov This multi-faceted approach, targeting both enzymatic pathways and intracellular signaling, underscores the therapeutic potential of the pyrazole scaffold in managing inflammatory disorders.

Computational Biology and Molecular Docking Studies

Computational chemistry has become an essential tool in the study and development of pyrazole derivatives, providing critical insights into their molecular behavior and interactions with biological targets. eurasianjournals.comnih.gov Techniques such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations are employed to elucidate the structural and functional properties of these compounds. eurasianjournals.com These computational approaches are instrumental in understanding structure-activity relationships (SAR), guiding the rational design of new derivatives with enhanced potency and selectivity. researchgate.net Molecular docking, a key component of this computational toolkit, is particularly valuable for predicting how these molecules bind to the active sites of therapeutic targets like COX-2 and other enzymes. bohrium.comresearchgate.net

Molecular docking simulations are widely used to predict the preferred orientation and conformation of a ligand (such as a pyrazole derivative) when bound to the active site of a target protein. researchgate.net This method allows researchers to visualize and analyze the specific molecular interactions—including hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. nih.gov For pyrazole analogs targeting COX-2, docking studies have revealed that specific structural features are crucial for high-affinity binding. For instance, the presence of a sulfonamide or a similar group on one of the phenyl rings often allows the molecule to interact with a secondary pocket in the COX-2 active site, which is absent in COX-1, thereby conferring selectivity. semanticscholar.orgijpsjournal.com

The output of docking simulations includes a scoring function that estimates the binding affinity, often expressed as binding energy (in kJ/mol or kcal/mol) or an inhibition constant (Ki). researchgate.net Lower binding energies indicate more stable and favorable interactions. These predicted affinities often correlate well with experimentally determined inhibitory activities, such as IC50 values. nih.gov This predictive power enables the pre-screening of compounds for their potential biological activity before undertaking costly and time-consuming synthesis and in vitro testing. alrasheedcol.edu.iqrjpbr.com

Below is a table summarizing representative molecular docking findings for various pyrazole analogs against inflammatory enzyme targets, as reported in the literature.

| Compound/Analog | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Diarylpyrazole Derivative (Compound 4b) | COX-2 | Not specified; IC50 = 0.017 µM | Interacts with hydrophobic pocket | semanticscholar.org |

| Diarylpyrazole Derivative (Compound 4d) | COX-2 | Not specified; High selectivity index (SI=54.8) | Interacts with hydrophobic pocket | semanticscholar.org |

| Pyrazole-Thiadiazole Analog (1b) | VEGFR-2 | -10.09 | Not specified | researchgate.net |

| Pyrazole-Thiadiazole Analog (2b) | CDK2 | -10.35 | Not specified | researchgate.net |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a) | CDK2 | Not specified; IC50 = 0.98 µM | Fits into the active site | nih.gov |

This table is illustrative and compiles data from studies on various pyrazole derivatives to demonstrate the application of molecular docking.

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets, making it an excellent starting point for drug discovery. nih.govnih.gov Computational techniques, particularly virtual screening, leverage this scaffold to accelerate the identification of new bioactive compounds. researchgate.net Virtual screening involves computationally searching large databases of chemical compounds to identify molecules that are likely to bind to a specific drug target. acs.org

Ligand-based virtual screening, for example, uses the known structural features of active pyrazole compounds to search for other molecules with similar properties, employing methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis. researchgate.net Structure-based virtual screening, on the other hand, involves docking thousands or even millions of compounds from a virtual library into the three-dimensional structure of a target protein's active site. acs.org This process filters out compounds that are unlikely to bind, significantly narrowing the field of candidates for experimental testing.

These computational approaches not only identify new potential inhibitors but also guide the rational design and optimization of existing pyrazole analogs. sciencescholar.us By understanding the precise binding modes from docking studies, medicinal chemists can strategically modify the pyrazole scaffold—adding or altering substituents—to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). nih.govnih.gov This iterative cycle of computational prediction followed by synthetic modification and biological evaluation is a cornerstone of modern drug discovery, enabling the efficient development of novel therapeutics based on versatile scaffolds like pyrazole. eurasianjournals.com

Role As Chemical Intermediates and Building Blocks in Advanced Organic Synthesis

Precursor in the Construction of Complex Heterocyclic Scaffolds

Aminopyrazoles are well-established precursors for creating a diverse array of fused heterocyclic systems due to the presence of multiple nucleophilic sites within their structure. researchgate.netbeilstein-journals.org These sites can react with various bi-electrophilic reagents to construct new rings fused to the pyrazole (B372694) core, leading to compounds with significant chemical and biological diversity. mdpi.com

Synthesis of Fused Pyrazole Systems (e.g., Pyrazolopyrimidinones)

The aminopyrazole scaffold is a cornerstone in the synthesis of fused pyrazole systems, particularly pyrazolo[4,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. mdpi.com These fused heterocycles are of significant interest in medicinal chemistry as they often act as purine (B94841) bioisosteres, enabling them to interact with biological targets involved in purine biochemistry. d-nb.info